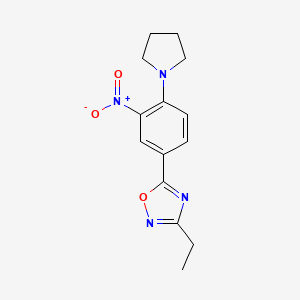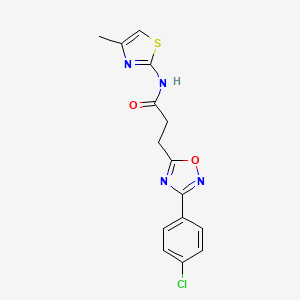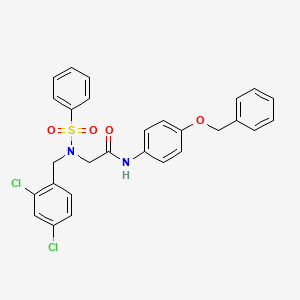
N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide, commonly known as BDP-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP-12 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDP-12 has been found to possess unique properties that make it a promising candidate for drug development.
作用机制
The mechanism of action of BDP-12 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. BDP-12 binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have shown that BDP-12 has minimal toxicity and does not affect normal cells. BDP-12 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDP-12 has also been found to disrupt the cell cycle by inhibiting cyclin D1 and cyclin-dependent kinase 4 (CDK4).
实验室实验的优点和局限性
One of the major advantages of BDP-12 is its high selectivity for CA IX, making it a potential candidate for targeted therapy. BDP-12 has also been found to have minimal toxicity and does not affect normal cells. However, one of the limitations of BDP-12 is its low solubility in water, which can affect its efficacy in vivo.
未来方向
There are several future directions for the research and development of BDP-12. One potential direction is to explore the use of BDP-12 in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of BDP-12 in the treatment of other diseases such as inflammatory diseases and metabolic disorders. Further research is also needed to optimize the synthesis method of BDP-12 and improve its solubility in water.
Conclusion
BDP-12 is a promising candidate for drug development due to its unique properties and potential therapeutic applications. Its high selectivity for CA IX and minimal toxicity make it a potential candidate for targeted therapy in the treatment of cancer. Further research is needed to explore its potential applications in other fields of medicine and optimize its synthesis method.
合成方法
The synthesis of BDP-12 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)benzyl bromide. This intermediate is then reacted with 2,4-dichlorobenzylamine in the presence of cesium carbonate to form N-(2,4-dichlorobenzyl)-4-(benzyloxy)benzylamine. The final step involves the reaction of this intermediate with sulfonamide to form BDP-12.
科学研究应用
BDP-12 has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BDP-12 is in the treatment of cancer. Studies have shown that BDP-12 inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. BDP-12 has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O4S/c29-23-12-11-22(27(30)17-23)18-32(37(34,35)26-9-5-2-6-10-26)19-28(33)31-24-13-15-25(16-14-24)36-20-21-7-3-1-4-8-21/h1-17H,18-20H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKPGXZVFRRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


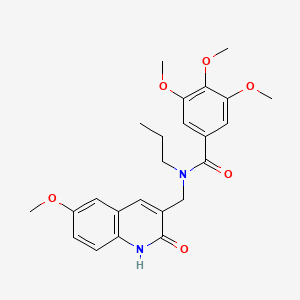
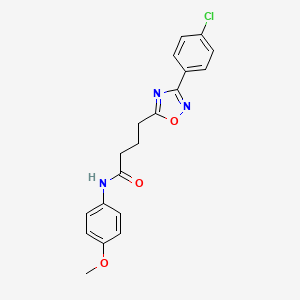

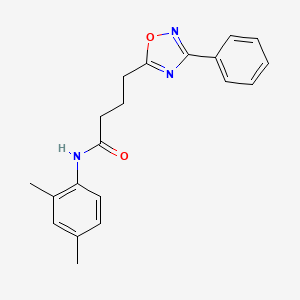
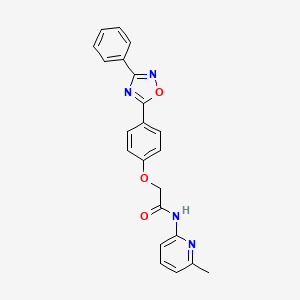
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)


